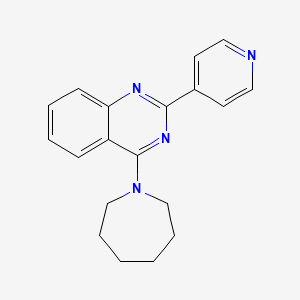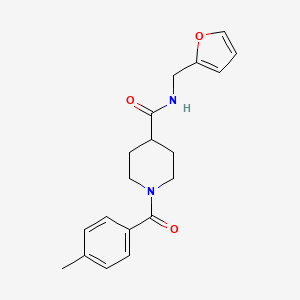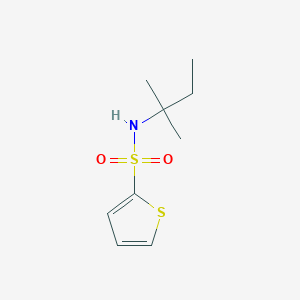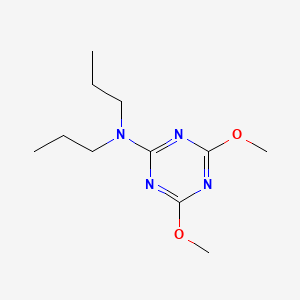
4-(1-azepanyl)-2-(4-pyridinyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-azepanyl)-2-(4-pyridinyl)quinazoline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinazoline derivative and has a unique chemical structure that makes it an attractive candidate for research.
Mechanism of Action
The mechanism of action of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline involves the inhibition of the protein kinase activity of the epidermal growth factor receptor (EGFR). This inhibition results in the suppression of the downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely attributed to its ability to inhibit EGFR. This inhibition leads to the suppression of cell proliferation, migration, and invasion. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline is its high potency and selectivity for EGFR inhibition. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline. One potential direction is the development of more effective methods for synthesizing and purifying this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as neurobiology and immunology. Finally, future studies could focus on developing new derivatives of this compound with improved solubility and bioavailability for use in clinical settings.
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. Further research is needed to fully understand its mechanism of action and to develop new derivatives with improved properties.
Synthesis Methods
The synthesis of 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline involves the reaction of 4-chloro-2-(4-pyridinyl)quinazoline with 1-azepanamine in the presence of a base such as potassium carbonate. The reaction takes place at an elevated temperature, and the resulting product is purified by recrystallization.
Scientific Research Applications
The 4-(1-azepanyl)-2-(4-pyridinyl)quinazoline compound has shown potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been studied extensively for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
4-(azepan-1-yl)-2-pyridin-4-ylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-2-6-14-23(13-5-1)19-16-7-3-4-8-17(16)21-18(22-19)15-9-11-20-12-10-15/h3-4,7-12H,1-2,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYTTQUAYMNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC3=CC=CC=C32)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5851395.png)


![2-[(4-chlorobenzylidene)amino]-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5851419.png)
![3,3'-[5-(4-chlorophenyl)-1H-pyrrole-1,2-diyl]dipropanoic acid](/img/structure/B5851431.png)
![3-{[4-(acetyloxy)benzoyl]amino}benzoic acid](/img/structure/B5851439.png)
![4-[(2,4-dichloro-5-methoxyphenyl)sulfonyl]morpholine](/img/structure/B5851447.png)

![4-{[3-(3-chlorophenyl)acryloyl]amino}benzamide](/img/structure/B5851456.png)


![acetone [4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5851466.png)
